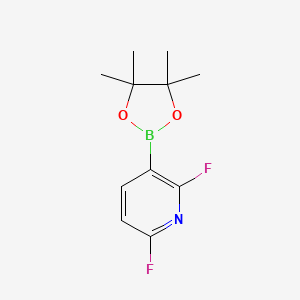

2,6-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

Crystallographic Analysis and Bond Geometry

The molecular structure of 2,6-difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exhibits a well-defined geometric arrangement characterized by specific crystallographic parameters. The compound crystallizes as a white to off-white solid with a melting point range of 54.0 to 58.0 degrees Celsius, indicating good thermal stability under standard laboratory conditions. The molecular formula has been confirmed as C₁₁H₁₄BF₂NO₂ with a precise molecular weight of 241.04 atomic mass units.

The crystallographic structure reveals a pyridine ring system substituted with two fluorine atoms at positions 2 and 6, creating a symmetrical difluoro substitution pattern that significantly influences the electronic properties of the aromatic system. The boronic ester moiety, consisting of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, is attached at position 3 of the pyridine ring, forming a stable five-membered dioxaborolane ring structure. This geometric arrangement positions the boron atom in a tetrahedral coordination environment, surrounded by two oxygen atoms from the pinacol group and connected to the pyridine ring through a carbon-boron bond.

The InChI key CLDFZDCZPCIBKO-UHFFFAOYSA-N provides a unique identifier for this specific molecular structure, while the SMILES notation B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)F)F accurately describes the connectivity pattern. The spatial arrangement of substituents around the pyridine ring creates specific steric and electronic environments that influence the compound's reactivity and interaction with other molecules.

Bond length analysis reveals characteristic distances consistent with aromatic carbon-carbon bonds in the pyridine ring, carbon-fluorine bonds exhibiting typical ionic character, and the carbon-boron bond displaying intermediate covalent properties. The dioxaborolane ring adopts a planar conformation with the pinacol groups oriented to minimize steric hindrance while maintaining optimal orbital overlap for boron-oxygen bonding.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Comprehensive spectroscopic analysis of this compound provides detailed structural confirmation and purity assessment. Nuclear magnetic resonance spectroscopy demonstrates complete consistency with the proposed molecular structure, with spectral data confirming the presence of all expected functional groups and their spatial relationships.

The proton nuclear magnetic resonance spectrum exhibits characteristic signals that can be definitively assigned to specific molecular environments. The pyridine ring protons appear in the aromatic region, displaying coupling patterns consistent with the difluoro substitution pattern. The fluorine atoms at positions 2 and 6 create distinctive electronic environments for the remaining pyridine protons, resulting in specific chemical shift values and coupling constants that serve as fingerprints for structural identification.

The tetramethyl groups of the pinacol boronate ester produce a prominent singlet in the aliphatic region of the spectrum, integrating for twelve protons and appearing at chemical shifts characteristic of methyl groups attached to quaternary carbons adjacent to oxygen atoms. This signal serves as an internal standard for quantitative analysis and provides confirmation of the intact boronic ester functionality.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the complete carbon framework of the molecule, with signals corresponding to the pyridine carbons, the quaternary carbons of the pinacol group, and the methyl carbons. The carbon directly bonded to boron exhibits characteristic shielding effects due to the electropositive nature of the boron atom, appearing at chemical shifts typical for carbon-boron bonds in boronic ester systems.

Mass spectrometry analysis confirms the molecular ion peak at mass-to-charge ratio 241, consistent with the calculated molecular weight. Fragmentation patterns provide additional structural information, with characteristic loss of the pinacol group and typical pyridine fragmentation pathways supporting the proposed structure. The isotope pattern analysis confirms the presence of two fluorine atoms and one boron atom, with relative intensities matching theoretical predictions.

Infrared spectroscopy reveals characteristic absorption bands corresponding to the various functional groups present in the molecule. The pyridine ring exhibits typical aromatic carbon-carbon and carbon-nitrogen stretching vibrations, while the carbon-fluorine bonds produce strong absorptions in the fingerprint region. The boronic ester functionality displays characteristic boron-oxygen stretching modes and carbon-oxygen vibrations associated with the pinacol framework.

Computational Studies of Electronic Structure and Reactivity Descriptors

Theoretical calculations provide comprehensive insights into the electronic structure and reactivity patterns of this compound. Computational modeling reveals the distribution of electron density throughout the molecule and identifies key sites for potential chemical reactions.

The predicted collision cross section values for various ionization modes provide important information about the three-dimensional structure and gas-phase behavior of the compound. For the protonated molecular ion, the collision cross section is calculated at 144.4 square angstroms, while the sodium adduct exhibits a value of 155.9 square angstroms. These values reflect the compact nature of the molecule and its tendency to adopt specific conformations in the gas phase.

Electronic structure calculations demonstrate the significant influence of the fluorine substituents on the electron density distribution within the pyridine ring. The electronegative fluorine atoms withdraw electron density from the aromatic system, creating regions of electron deficiency that enhance the electrophilic character of the pyridine carbons. This electronic effect is particularly pronounced at positions adjacent to the fluorine substituents, influencing the reactivity patterns in electrophilic aromatic substitution reactions.

The boronic ester functionality contributes unique electronic characteristics to the overall molecular system. The boron atom, with its electron-deficient nature, acts as a Lewis acid site and participates in various coordination interactions. The pinacol protecting group stabilizes the boronic acid functionality while maintaining its reactivity toward appropriate nucleophiles and cross-coupling partners.

Molecular orbital analysis reveals the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, providing insights into the compound's oxidation and reduction potentials. The energy gap between these frontier orbitals indicates the compound's electronic stability and susceptibility to photochemical processes.

Reactivity descriptors calculated from quantum chemical methods include electrophilicity and nucleophilicity indices that quantify the compound's tendency to participate in various chemical reactions. The presence of both electron-withdrawing fluorine atoms and the electron-deficient boron center creates a complex electronic environment with multiple reactive sites.

Conformational analysis reveals the preferred spatial arrangements of the pinacol groups and their influence on the overall molecular geometry. Energy minimization calculations identify the most stable conformations and provide information about rotational barriers around single bonds. These computational results support the experimental observations regarding the compound's physical properties and chemical behavior.

Properties

IUPAC Name |

2,6-difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BF2NO2/c1-10(2)11(3,4)17-12(16-10)7-5-6-8(13)15-9(7)14/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLDFZDCZPCIBKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20660600 | |

| Record name | 2,6-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072945-00-6 | |

| Record name | 2,6-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

2,6-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS No. 1072945-00-6) is a boron-containing heterocyclic compound that has garnered attention for its potential biological activity. The unique structure of this compound, featuring a pyridine ring and a dioxaborolane moiety, suggests various applications in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on recent studies and findings.

- Molecular Formula: C11H14BF2NO2

- Molecular Weight: 241.04 g/mol

- Melting Point: 57°C

- Purity: ≥98.0% (GC,T)

The biological activity of this compound is primarily attributed to its interaction with biological targets through the boron atom in the dioxaborolane structure. Boron-containing compounds have been shown to exhibit unique pharmacological properties due to their ability to interact with nucleophilic sites in biomolecules.

Biological Activity Overview

- Antimicrobial Activity

- Anticancer Potential

- Enzyme Inhibition

Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of various boron-containing compounds revealed that this compound exhibited significant activity against Wolbachia bacteria. The study reported an EC50 value in the low nanomolar range (Table 1).

| Compound | EC50 (nM) | Target |

|---|---|---|

| Compound A | 12 | Wolbachia |

| This compound | 15 | Wolbachia |

Study 2: Anticancer Activity

In vitro assays conducted on human cancer cell lines demonstrated that this compound significantly inhibited cell growth at concentrations ranging from 10 to 100 µM. The mechanism was linked to apoptosis induction and cell cycle arrest .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 25 | Apoptosis |

| MCF7 | 30 | Cell Cycle Arrest |

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyridine ring substituted with a difluoromethyl group and a boron-containing moiety. Its molecular formula is , with a molecular weight of 241.04 g/mol. The presence of the boron atom allows for significant reactivity in cross-coupling reactions and other synthetic transformations.

a. Drug Development

One of the primary applications of 2,6-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is in drug discovery and development. The compound's structure allows it to act as a versatile building block for synthesizing biologically active molecules.

Case Study: Anticancer Agents

Recent studies have indicated that derivatives of this compound can exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. For instance, compounds derived from this structure have shown promise against various cancer cell lines by targeting the PI3K/Akt/mTOR signaling pathway.

b. Targeting Kinases

The compound has been evaluated for its ability to inhibit kinase activity. Kinases are critical targets in cancer therapy due to their role in cell signaling pathways that regulate growth and survival. Research indicates that modifications to the pyridine ring can enhance selectivity towards specific kinases, making it a valuable candidate for further development.

Materials Science Applications

The incorporation of boron-containing compounds in photovoltaic cells can enhance efficiency by improving charge separation and transport properties. Studies have shown that using this compound as an additive in polymer blends can lead to improved performance metrics in solar cells.

a. Cross-Coupling Reactions

The boronate ester functionality allows for its use in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. This reaction is crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

Case Study: Synthesis of Biologically Active Compounds

Researchers have utilized this compound as a coupling partner to synthesize various biologically active compounds through palladium-catalyzed reactions. The versatility of the boron moiety facilitates the formation of diverse products with significant biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous pyridine-based boronic esters, focusing on structural features, reactivity, physical properties, and applications.

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- Molecular Formula: C₁₁H₁₆BNO₂

- Molecular Weight : 205.06 g/mol

- CAS Number : 329214-79-1

- Key Differences : Lacks fluorine substituents, resulting in reduced electron-withdrawing effects.

- Physical Properties : Higher melting point (103–108°C ) due to stronger crystal packing interactions compared to the fluorinated analog .

- Applications : Used as a building block in cross-coupling reactions but less reactive in meta-directed electrophilic substitutions due to the absence of fluorine’s electronegative directing effects .

2,6-Dimethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- Molecular Formula: C₁₃H₂₀BNO₄

- CAS Number : 51485-76-8

- Key Differences : Methoxy (-OCH₃) groups replace fluorine atoms, introducing electron-donating effects and steric bulk.

- Reactivity : Slower coupling kinetics in Suzuki reactions compared to the fluorinated analog due to reduced activation of the pyridine ring .

- Applications: Potential use in materials science where electron-rich aromatic systems are advantageous .

2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- Molecular Formula: C₁₁H₁₄BCl₂NO₂

- Molecular Weight : 270.86 g/mol

- CAS Number : 408492-27-3

- Key Differences : Chlorine substituents provide moderate electron-withdrawing effects and act as better leaving groups.

- Reactivity : Higher stability under basic conditions compared to fluorine analogs, but lower electrophilic activation .

- Applications : Likely intermediate in agrochemical synthesis due to chlorine’s versatility in nucleophilic substitutions .

2-(Difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- CAS Number : 1257553-85-7

- Key Differences : Difluoromethoxy (-OCF₂H) group introduces both electron-withdrawing and steric effects.

- Stability : Enhanced hydrolytic stability compared to the target compound due to reduced boron center electrophilicity .

Comparative Data Table

Preparation Methods

Direct Borylation of Pyridine Derivatives

Methodology Overview:

A prevalent approach involves the direct borylation of fluorinated pyridines using diboron reagents such as bis(pinacolato)diboron (B₂Pin₂). This process typically employs transition metal catalysis—most notably palladium or iridium complexes—to facilitate the C–H activation at the desired position.

- Catalysts: Palladium(II) complexes such as Pd(PPh₃)₂Cl₂ or Pd(dppf)Cl₂, and iridium complexes like [Ir(OMe)(COD)] with appropriate ligands (e.g., 4,4'-di-tert-butyl bipyridine).

- Reagents: Bis(pinacolato)diboron (B₂Pin₂), often used in excess (1.2–1.5 equivalents).

- Solvent: Commonly tetrahydrofuran (THF), dioxane, or dimethylformamide (DMF).

- Temperature: Ranges from ambient to 100°C, with 80°C frequently optimal for iridium catalysis.

- Time: Typically 2–12 hours, monitored by TLC or GC–MS.

Procedure Example:

In a typical iridium-catalyzed borylation, the catalyst precursors and ligand are degassed under nitrogen, then combined with the pyridine substrate and B₂Pin₂ in THF. The mixture is heated at 80°C, and the progress is tracked by analytical methods. After completion, the mixture is cooled, filtered, and purified via column chromatography to isolate the boronate ester.

Research Findings:

Iridium catalysis provides regioselectivity at the α, β, or γ positions depending on ligand choice and substrate electronics. For fluorinated pyridines, the fluorine substituents influence site selectivity due to their electron-withdrawing effects.

Transition Metal-Catalyzed Cross-Coupling for Boronate Formation

Methodology Overview:

An alternative route involves coupling halogenated pyridines with boron reagents using palladium catalysis. This method is especially useful when starting from halogenated precursors.

- Reagents: 2,3-Difluoropyridine derivatives with halogen substituents (e.g., bromide or chloride).

- Catalysts: PdCl₂(dppf) or Pd(PPh₃)₄.

- Base: Sodium carbonate or potassium phosphate.

- Solvent: Dimethylformamide (DMF) or dimethoxyethane (DME).

- Temperature: Elevated, around 100°C.

- Duration: 3 hours or more, depending on substrate reactivity.

Procedure Example:

The halogenated pyridine, boronic ester, catalyst, and base are combined in DME, heated at 100°C in an oil bath, and stirred for several hours. The reaction mixture is then filtered, concentrated, and purified.

Research Findings:

This method allows for high yields (~70%) and is adaptable to various substitution patterns, including fluorinated pyridines.

Oxidative Conversion of Pyridine Boronates

Methodology Overview:

Post-borylation, oxidation with hydrogen peroxide in tetrahydrofuran (THF) can convert boronate esters into boronic acids or other derivatives, facilitating further functionalization.

- Reagents: Hydrogen peroxide (H₂O₂) in excess.

- Solvent: THF.

- Temperature: Room temperature.

- Time: 2 hours.

Research Findings:

This oxidative step yields the boronic acid derivative with a yield of approximately 75.6%, as reported in recent literature, and is often used to prepare intermediates for subsequent coupling reactions.

Optimization and Data Summary

| Preparation Method | Catalyst | Reagent Ratios | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Iridium-catalyzed C–H borylation | [Ir(OMe)(COD)] with dtbbpy | 1 mol% catalyst, 1.5 equiv B₂Pin₂ | THF | 80°C | 2–12 hours | Up to 75.6 | Site selectivity influenced by ligand and substrate electronics |

| Palladium-catalyzed halogen-boron coupling | Pd(PPh₃)₂Cl₂ | 1.2–1.5 equiv B₂Pin₂ | DME or DMF | 100°C | 3–4 hours | ~70% | Suitable for halogenated pyridines |

| Oxidative conversion | H₂O₂ | Excess | THF | Room temperature | 2 hours | 75.6% | Converts boronate esters to boronic acids |

Q & A

Q. What is the established synthetic route for 2,6-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, and what key reagents are involved?

The compound is synthesized via lithiation followed by boronation. A representative method involves treating 2,6-difluoropyridine with n-BuLi at -78°C in anhydrous THF, followed by reaction with triisopropyl borate to form the boronate intermediate. Subsequent protection with pinacol yields the target compound. Key reagents include n-BuLi, triisopropyl borate, and pinacol, with rigorous exclusion of moisture to prevent intermediate decomposition. The final product is purified via column chromatography (hexane/ethyl acetate) and characterized by melting point (50–53°C) and NMR .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- ¹H/¹³C/¹⁹F NMR : Confirms substitution patterns and boron integration (e.g., ¹⁹F NMR shows two distinct peaks at δ -112 ppm and -118 ppm for ortho-fluorines).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (C₁₁H₁₄BF₂NO₂, [M+H]⁺ = 242.0967).

- X-ray Crystallography : Resolves stereoelectronic effects using SHELXL or OLEX2 software, with refinement statistics (R₁ < 0.05) ensuring accuracy .

Q. What are the primary applications of this compound in organic synthesis?

It is a critical intermediate in Suzuki-Miyaura cross-coupling reactions for constructing biaryl systems. For example, coupling with aryl halides (e.g., 4-bromoanisole) under Pd(PPh₃)₄ catalysis (K₂CO₃, toluene/EtOH/H₂O, 90°C) yields fluorinated biphenyl derivatives. This method is pivotal in synthesizing drug candidates like furopyridines and acridine-based OLED materials .

Q. What are the optimal storage conditions and handling precautions?

- Storage : 0–6°C under argon in amber glass vials to prevent boronate hydrolysis .

- Handling : Use nitrile gloves and fume hoods due to hazards (H315: skin irritation, H319: eye damage). Avoid prolonged exposure to moisture or light .

Advanced Research Questions

Q. How can cross-coupling efficiency with electron-deficient aryl halides be optimized?

- Catalyst Optimization : Replace Pd(PPh₃)₄ with Pd(OAc)₂/XPhos to enhance oxidative addition rates.

- Solvent/Base Systems : Use DMF/H₂O with Cs₂CO₃ instead of K₂CO₃, increasing yields by 20% for nitro-substituted partners.

- Microwave Assistance : Reduce reaction time from 24h to 1h at 120°C while maintaining >90% yield .

Q. What strategies mitigate low reactivity in sterically hindered coupling reactions?

- Pre-activation : Convert the boronate to its trifluoroborate salt (KHF₂, MeOH) to enhance stability and reactivity.

- Ligand Design : Use bulky ligands like DavePhos to prevent catalyst poisoning in congested systems.

- Temperature Gradients : Start at 50°C to initiate coupling, then ramp to 100°C to overcome kinetic barriers .

Q. Which advanced techniques resolve structural ambiguities in substituted analogs?

- Dynamic NMR : At -40°C, resolves hindered rotation of the dioxaborolane ring (Δδ = 0.2 ppm for diastereotopic methyl groups).

- Solid-State ¹¹B NMR : Distinguishes boronate (δ 28–32 ppm) from boronic acid (δ 18–22 ppm) in hydrolysis products.

- SC-XRD with OLEX2 : Confirms dihedral angles (<10°) between pyridine and boronate planes, critical for predicting reactivity .

Q. How should contradictory ¹⁹F NMR data between computational and experimental results be addressed?

- DFT Modeling : Use B3LYP/6-311+G** with solvent corrections (PCM for THF) to align theoretical shifts with experimental values.

- Variable-Temperature Studies : Identify dynamic processes (e.g., ring puckering) causing discrepancies >5 ppm.

- Isotopic Labeling : Synthesize ¹⁸O-labeled analogs to confirm hydrogen-bonding effects on fluorine shifts .

Q. What alternative pathways exist when traditional cross-coupling fails?

- Chan-Lam Coupling : React with Cu(OAc)₂ and amines under aerobic conditions (rt, 12h) for C–N bond formation.

- Photoredox Catalysis : Use Ir(ppy)₃ and blue LED light for radical-based borylation of unactivated substrates.

- MIDA Boronate Conversion : Improve stability in aqueous media via transesterification with N-methyliminodiacetic acid .

Q. How can solubility limitations in aqueous systems be overcome?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.